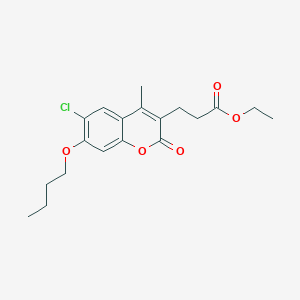![molecular formula C18H19F3N2O2S B4128511 1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4128511.png)
1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2,5-dimethoxyphenethylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: A simpler thiourea derivative with similar inhibitory properties.
N,N’-diphenylthiourea: Another thiourea compound with applications in material science and medicinal chemistry.
N-(2,5-dimethoxyphenyl)thiourea: A related compound with similar structural features but lacking the trifluoromethyl group.
Uniqueness
N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the 2,5-dimethoxyphenyl and 3-(trifluoromethyl)phenyl groups. These groups confer specific chemical and biological properties, making the compound particularly interesting for research in various fields.
Properties
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c1-11(15-10-14(24-2)7-8-16(15)25-3)22-17(26)23-13-6-4-5-12(9-13)18(19,20)21/h4-11H,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQEEFOLKYATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({[(4-isopropylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide hydrochloride](/img/structure/B4128429.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128432.png)
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4128434.png)
![1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA](/img/structure/B4128435.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide](/img/structure/B4128442.png)
![methyl (2-chloro-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4128449.png)

![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B4128476.png)
![dimethyl 5-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128477.png)


![4-Ethyl 2-methyl 5-({[(3,5-dimethylphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4128496.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4128501.png)

